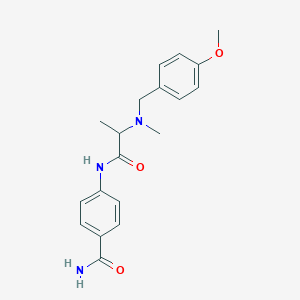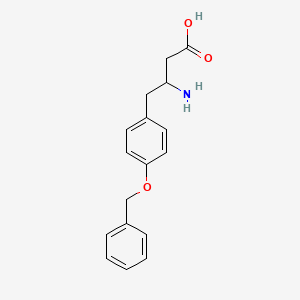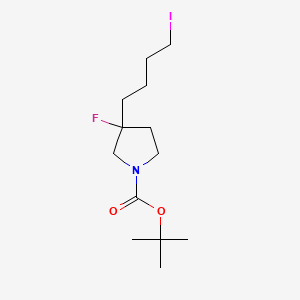
tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom and an iodine atom attached to a butyl chain, which is further connected to a pyrrolidine ring. The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Iodobutyl Chain: The iodobutyl chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.
Protection with tert-Butyl Group: The final step involves the protection of the nitrogen atom with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon atom, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive species such as a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound serves as a valuable building block in the synthesis of more complex fluorinated molecules.
Fluorine Chemistry: It is used in the study of fluorine-containing compounds and their unique properties.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach fluorinated moieties to biomolecules.
Fluorinated Probes: It is employed in the development of fluorinated probes for imaging and diagnostic applications.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Radiolabeling: It can be used in radiolabeling studies for tracking the distribution of drugs in biological systems.
Industry:
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties.
Catalysis: It is employed as a ligand in catalytic reactions to enhance the selectivity and efficiency of the process.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the compound.
Comparación Con Compuestos Similares
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl group and a fluorinated pyrrolidine or piperidine ring, they differ in the presence of additional functional groups such as allyl, amino, or oxo groups.
- Reactivity: The presence of different functional groups can significantly influence the reactivity and chemical behavior of these compounds. For example, the amino group in tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate can participate in hydrogen bonding, affecting its solubility and interaction with biological targets.
- Applications: Each compound has unique applications based on its structure and properties. For instance, tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate is commonly used in fluorine chemistry, while tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is explored for its potential in catalytic reactions.
Propiedades
Fórmula molecular |
C13H23FINO2 |
|---|---|
Peso molecular |
371.23 g/mol |
Nombre IUPAC |
tert-butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23FINO2/c1-12(2,3)18-11(17)16-9-7-13(14,10-16)6-4-5-8-15/h4-10H2,1-3H3 |
Clave InChI |
PTYNQWPJZMHGMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CCCCI)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



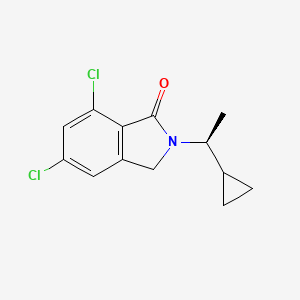

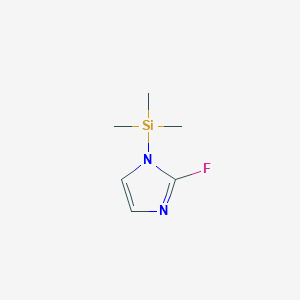
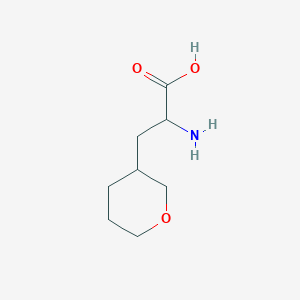
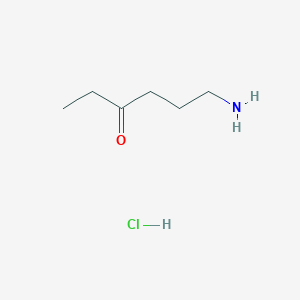
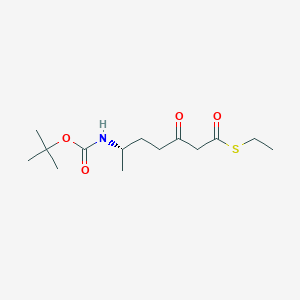
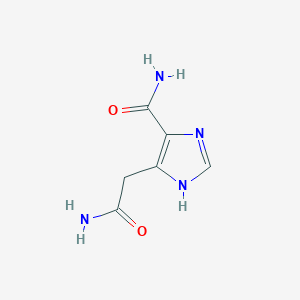
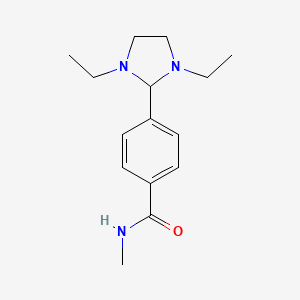
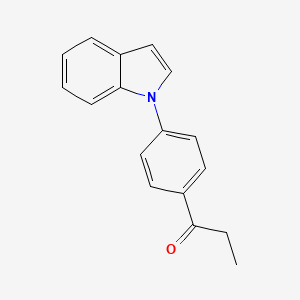
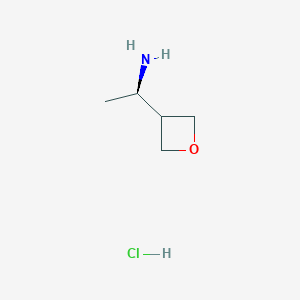
![(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B12946767.png)
